molecular formula C19H14N4OS B11123709 3-methyl-2-phenyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

3-methyl-2-phenyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B11123709
M. Wt: 346.4 g/mol
InChI Key: ZJXGGSDVPOWFIL-UHFFFAOYSA-N
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Description

3-methyl-2-phenyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a thiadiazole ring, a phenyl group, and a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-phenyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-phenylquinoline-4-carboxylic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride to yield the desired thiadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-phenyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

3-methyl-2-phenyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-2-phenyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA, disrupting the replication process and exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiadiazole ring, along with the phenyl and carboxamide groups, imparts unique chemical and biological properties to 3-methyl-2-phenyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C19H14N4OS

Molecular Weight

346.4 g/mol

IUPAC Name

3-methyl-2-phenyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C19H14N4OS/c1-12-16(18(24)22-19-23-20-11-25-19)14-9-5-6-10-15(14)21-17(12)13-7-3-2-4-8-13/h2-11H,1H3,(H,22,23,24)

InChI Key

ZJXGGSDVPOWFIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=NN=CS4

Origin of Product

United States

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